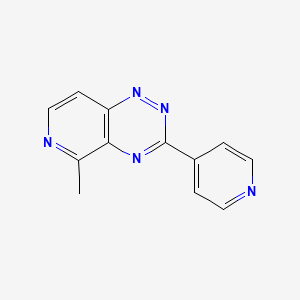

5-Methyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazine

Description

5-Methyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazine is a fused heterocyclic compound featuring a pyridine ring fused to a 1,2,4-triazine core, with a methyl group at position 5 and a pyridin-4-yl substituent at position 3. This structural framework places it within a class of nitrogen-rich heterocycles known for diverse biological activities, including antifungal and antioxidant properties .

Properties

CAS No. |

121845-75-8 |

|---|---|

Molecular Formula |

C12H9N5 |

Molecular Weight |

223.23 g/mol |

IUPAC Name |

5-methyl-3-pyridin-4-ylpyrido[3,4-e][1,2,4]triazine |

InChI |

InChI=1S/C12H9N5/c1-8-11-10(4-7-14-8)16-17-12(15-11)9-2-5-13-6-3-9/h2-7H,1H3 |

InChI Key |

JJBUKSHWPOGRFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC2=C1N=C(N=N2)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanopyridine with hydrazine hydrate to form the intermediate hydrazone, which is then cyclized using a suitable dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the pyridine or triazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced derivatives with hydrogenated rings.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

5-Methyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 5-Methyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting essential biological pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the signaling pathways and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrido[3,4-e]-1,2,4-triazine Derivatives

Reich et al. reported pyrido[3,4-e]-1,2,4-triazines as antifungal agents, with lead compounds exhibiting MIC values of 8–16 µg/mL against Candida albicans . These bis-heterocycles differ from 5-Methyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazine in lacking a pyridin-4-yl group, suggesting that the latter’s substitution pattern may enhance target affinity or solubility. However, direct antifungal data for the methyl-pyridin-4-yl variant remains unexplored in the literature.

Benzo[e][1,2,4]triazines

Kaszynski et al. synthesized 3-(trifluoromethyl)-benzo[e][1,2,4]triazines via Ruppert reactions, introducing strong electron-withdrawing CF₃ groups . Compared to this compound, these compounds prioritize halogenated substituents, which may improve metabolic stability but reduce π-interaction capacity.

Pyrimido-Triazine Derivatives

A pyrimido[5,4-e]-1,2,4-triazine derivative (CAS 113458-68-7) features additional pyrimidone rings and amino-methylphenyl substituents .

Antifungal Activity

1,2,4-Triazine derivatives generally exhibit moderate antifungal activity, unlike FDA-approved 1,3,5-triazines (e.g., altretamine), which are antineoplastic agents . The pyridin-4-yl group in this compound may enhance membrane penetration or target binding compared to simpler pyrido-triazines (MIC 8–16 µg/mL), though empirical validation is needed .

Antioxidant Activity

Spiro-1,2,4-triazines (e.g., compounds 7a–7d) demonstrate dose-dependent DPPH radical scavenging (200–1,000 ppm) and FRAP activity, though less potent than BHT or TBHQ .

Ligand Activity and Electronic Effects

1,2,4-Triazine oxazoline ligands show distinct copper complexation behavior compared to pyridine oxazolines, with activity differences attributed to coordination geometry rather than the triazine ring’s electron-withdrawing nature . This suggests that this compound’s pyridin-4-yl group may influence metal-binding specificity or redox properties in catalytic applications.

Biological Activity

5-Methyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the pyrido-triazine family and exhibits a range of pharmacological properties, including anticancer, antimicrobial, and antiviral effects. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a CAS number of 5454-05-7. Its structure consists of a pyridine ring fused with a triazine moiety, which is significant for its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrido-triazines exhibit notable anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit various cancer cell lines effectively. The anticancer activity is often attributed to their ability to interfere with cell cycle progression and induce apoptosis in malignant cells.

Case Study:

A study evaluating the anticancer effects of related compounds demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) . These findings suggest that this compound may possess similar or enhanced activity due to structural similarities.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Methyl-Pyrido-Triazine | MCF-7 | <10 |

| Related Compound A | K-562 | <15 |

| Related Compound B | MCF-7 | <20 |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Its structural features suggest it may interact with bacterial enzymes or DNA synthesis pathways.

Case Study:

In vitro studies have shown that pyrido-triazines can exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives demonstrated Minimum Inhibitory Concentration (MIC) values against Methicillin-resistant Staphylococcus aureus (MRSA) in the sub-micromolar range .

| Pathogen | MIC (µg/mL) |

|---|---|

| MRSA | 0.125 |

| E. coli | 8 |

Antiviral Activity

The antiviral potential of this compound has been assessed through molecular docking studies and in vitro assays. Compounds within this class have shown promise against various viruses by inhibiting viral replication mechanisms.

Case Study:

Research involving molecular docking simulations indicated that these compounds could effectively bind to viral proteins essential for replication . This suggests a potential pathway for therapeutic development against viral infections such as HSV-1.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Many pyrido-triazines inhibit key enzymes involved in DNA synthesis and repair.

- Cell Cycle Arrest: Compounds have been shown to induce G2/M phase arrest in cancer cells.

- Apoptosis Induction: These compounds can activate intrinsic apoptotic pathways leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.